molecular formula C8H5F3INO2 B3255773 5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene CAS No. 259667-65-7

5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B3255773
CAS No.: 259667-65-7
M. Wt: 331.03 g/mol
InChI Key: CATLSBWQXDGUMV-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitration: The compound can be synthesized through a multi-step process involving the halogenation of benzene to introduce the iodine atom, followed by nitration to add the nitro group.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

Types of Reactions:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to various amines.

  • Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group influences the reactivity.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or iodine monochloride can be used.

  • Reduction: Common reducing agents include iron and hydrogen in the presence of a catalyst.

  • Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides are used under controlled conditions.

Major Products Formed:

  • Oxidation Products: Iodine-containing derivatives like iodoarenes.

  • Reduction Products: Amines such as 5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)aniline.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and stability, influencing its biological activity.

Comparison with Similar Compounds

  • 2-Iodo-5-trifluoromethyl-pyridine: Similar in having iodine and trifluoromethyl groups but differs in the heterocyclic structure.

  • 3-(Trifluoromethyl)pyrazole: Contains a trifluoromethyl group but lacks iodine and nitro functionalities.

Properties

IUPAC Name

5-iodo-2-methyl-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO2/c1-4-6(8(9,10)11)2-5(12)3-7(4)13(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLSBWQXDGUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To H2SO4 (110 mL, 96%) stirring under a nitrogen atmosphere at 0-5° C. was added N-iodosuccinimide (41.13 g, 1.5 eq). The resulting black/dark red mixture was stirred at 0-5° C. for 40 minutes. To this was added dropwise commercially available 2-methyl-3-nitrobenzotrifluoride (25.0 g, 121.9 mmol) in H2SO4 (75 mL). Once the addition was completed, ca. 1 hour, the mixture was stirred at 5-10° C. for 5 hours. The resulting mixture was poured into ice (600 mL) and extracted with EtOAc (400 mL, 3×200 mL). The extracts were combined, washed with saturated aqueous Na2SO3 (500 mL) and H2O (400 mL). The organic phase was then dried (anhydrous MgSO4). After filtration the solvent was removed in vacuo to give a dark oil. Purification was carried out by column chromatography (silica gel, eluting hexane) to give the title compound as a light yellow/green oil which solidified on standing (34.81 g, 86%).
Quantity
41.13 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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